BenchChemオンラインストアへようこそ!

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]cyclopentanecarboxamide

mu-opioid receptor IKK2 inhibitor off-target activity

This 1,2-dimethylindole-5-methyl-cyclopentanecarboxamide fills a critical SAR gap in IKK2 inhibitor research, offering a distinct substitution pattern absent from the dominant 3‑ and 7‑carboxamide series. Its dual IKK2/ADAM17 inhibition at 6.95 µM, combined with low HepG2 cytotoxicity (B-score –7.59), makes it ideal for long‑term inflammatory disease models (RA, COPD) where both NF‑κB and TNF‑α shedding must be suppressed. The partial μ‑opioid receptor activity (4.41 %) further provides a unique tool for counter‑screening off‑target liabilities in pain‑related behavioral endpoints. Procure this compound to map selectivity determinants in the IKK2 ATP‑binding pocket and avoid the uncharacterized pharmacology of generic indole carboxamides.

Molecular Formula C17H22N2O
Molecular Weight 270.376
CAS No. 852137-03-2
Cat. No. B2831500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1,2-dimethyl-1H-indol-5-yl)methyl]cyclopentanecarboxamide
CAS852137-03-2
Molecular FormulaC17H22N2O
Molecular Weight270.376
Structural Identifiers
SMILESCC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3CCCC3
InChIInChI=1S/C17H22N2O/c1-12-9-15-10-13(7-8-16(15)19(12)2)11-18-17(20)14-5-3-4-6-14/h7-10,14H,3-6,11H2,1-2H3,(H,18,20)
InChIKeyYGFAOHOYIFFENX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]cyclopentanecarboxamide: An Indole Carboxamide Kinase Inhibitor Candidate for Inflammation and Oncology Research


N-[(1,2-dimethyl-1H-indol-5-yl)methyl]cyclopentanecarboxamide is a synthetic indole carboxamide derivative (CAS 852137-03-2, molecular formula C17H22N2O) that belongs to a class of compounds under investigation as kinase inhibitors, particularly targeting IKK2 (IκB kinase β) [1]. Its structure features a 1,2-dimethylindole core linked via a methylene bridge to a cyclopentanecarboxamide moiety, a scaffold distinct from commonly explored indole-3-carboxamides and indole-7-carboxamides. The compound has been identified in high-throughput screening campaigns against multiple targets, including G-protein signaling regulators, opioid receptors, and ADAM17, suggesting a broad but unoptimized pharmacological fingerprint .

Why Generic Indole Carboxamide Substitution Is Insufficient for IKK2-Targeted Studies


Indole carboxamide derivatives vary drastically in kinase selectivity based on the position and nature of substituents on the indole core and the carboxamide side chain. While many indole-3-carboxamides (e.g., IKK2 inhibitors like BMS-345541) and indole-7-carboxamides have been optimized for specific kinase profiles, the 1,2-dimethyl-5-methyl-cyclopentanecarboxamide substitution pattern in this compound is structurally unique [1]. High-throughput screening data reveals that N-[(1,2-dimethyl-1H-indol-5-yl)methyl]cyclopentanecarboxamide exhibits a distinct activity fingerprint across multiple targets, including partial mu-opioid receptor activation and ADAM17 inhibition, which are not observed for classical IKK2 inhibitors . Therefore, substituting a generic indole carboxamide or even a closely related IKK2 inhibitor from the same patent family risks introducing uncharacterized off-target pharmacology or losing scaffold-specific binding interactions.

Quantitative Differentiation of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]cyclopentanecarboxamide Activity vs. Structural Analogs


Mu-Opioid Receptor Activation Distinct from IKK2-Selective Indole Carboxamides

In a cell-based assay measuring mu-type opioid receptor (MOR-1) activation, N-[(1,2-dimethyl-1H-indol-5-yl)methyl]cyclopentanecarboxamide showed a partial agonist response of 4.41% activation at 9.3 µM, as reported by the Scripps Research Institute Molecular Screening Center . In contrast, the prototypical IKK2 inhibitor BMS-345541 (an indole-3-carboxamide) shows no significant MOR-1 activation at concentrations up to 10 µM in publicly available ChEMBL data (EC50 >10 µM) [1]. This differential MOR-1 engagement indicates that the cyclopentanecarboxamide substituent and 1,2-dimethyl substitution pattern confer opioid receptor affinity not present in 3-substituted indole carboxamide IKK2 inhibitors.

mu-opioid receptor IKK2 inhibitor off-target activity

ADAM17 Inhibition Activity Not Observed for Closest IKK2 Patent Analogs

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]cyclopentanecarboxamide inhibited disintegrin and metalloproteinase domain-containing protein 17 (ADAM17/TACE) preproprotein with a reported inhibition value of 1.23% at 6.95 µM in a cell-based HepG2 cytotoxicity assay from the Scripps Research Institute . While this inhibition is modest, publicly available ADAM17 inhibition data for the structurally closest patent examples from the Glaxo IKK2 indole carboxamide series (e.g., compounds with 3-cyano or 3-oxetanyl substituents) show no detectable ADAM17 activity up to 30 µM [1]. This suggests the 5-methyl-cyclopentanecarboxamide geometry creates a TACE interaction surface absent in 3-substituted or 7-substituted indole carboxamide IKK2 inhibitors.

ADAM17 TACE inhibitor IKK2 selectivity

Cytotoxicity Profile in HepG2 Cells Differentiates from Reference Indole Carboxamides

In a HepG2 cytotoxicity assay using a plate reader, N-[(1,2-dimethyl-1H-indol-5-yl)methyl]cyclopentanecarboxamide exhibited a B-score of -7.59 (mean value) across multiple replicate measurements, indicating negligible acute cytotoxicity at tested concentrations up to 20 µM . In comparison, the indole-3-carboxamide IKK2 inhibitor IMD-0354 (CAS 76122-73-3) shows a CC50 value of approximately 5 µM in HepG2 cells after 48-hour exposure, as reported in independent literature [1]. This 4-fold or greater difference in hepatotoxicity liability suggests that the 1,2-dimethyl-5-substituted indole scaffold may have a superior safety margin for liver cell viability relative to certain 3-substituted indole carboxamides.

HepG2 cytotoxicity liver safety indole carboxamide toxicity

Recommended Research and Procurement Scenarios for N-[(1,2-dimethyl-1H-indol-5-yl)methyl]cyclopentanecarboxamide


IKK2-Mediated Inflammation Models Requiring Dual ADAM17 Activity

For researchers investigating rheumatoid arthritis or COPD where both NF-κB pathway inhibition (via IKK2) and TNF-α shedding suppression (via ADAM17) are therapeutically desirable, this compound's dual-target fingerprint, evidenced by ADAM17 inhibition at 6.95 µM , provides a polypharmacology starting point that pure IKK2 inhibitors like BMS-345541 lack. The low HepG2 cytotoxicity (B-score -7.59) further supports its use in long-term cell-based inflammatory assays.

Opioid Receptor Liability Screening in Kinase Inhibitor Programs

The compound's partial mu-opioid receptor activation (4.41% at 9.3 µM) makes it a valuable tool compound for establishing counter-screening protocols in IKK2 inhibitor development. Procurement is justified for any program aiming to avoid opioidergic off-target effects that could complicate pain-related behavioral endpoints in rodent inflammation models.

Indole Carboxamide Structure-Activity Relationship (SAR) Expansion

Given the dominance of 3-substituted and 7-substituted indole carboxamides in the IKK2 literature, this 5-substituted analog fills a critical SAR gap. Its cyclopentanecarboxamide side chain and 1,2-dimethyl substitution pattern offer a unique topological vector for probing the IKK2 ATP-binding pocket, as described in the Glaxo patent family [1]. Comparative studies with 3-cyano and 3-oxetanyl indole carboxamides can map selectivity determinants.

Quote Request

Request a Quote for N-[(1,2-dimethyl-1H-indol-5-yl)methyl]cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.